Ethyl 6-chloro-4-hydroxy-5-methoxy-2-methyl-7-[(propan-2-ylamino)methyl]-1-benzofuran-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 6-chloro-4-hydroxy-5-methoxy-2-methyl-7-[(propan-2-ylamino)methyl]-1-benzofuran-3-carboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique benzofuran structure, which is substituted with various functional groups, including chloro, hydroxy, methoxy, methyl, and an isopropylamino methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-hydroxy-5-methoxy-2-methyl-7-[(propan-2-ylamino)methyl]-1-benzofuran-3-carboxylate;hydrochloride involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of Functional Groups: The chloro, hydroxy, methoxy, and methyl groups can be introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol and a strong acid catalyst.
Attachment of the Isopropylamino Methyl Group: This step involves the reaction of the benzofuran core with an isopropylamine derivative under basic conditions.
Esterification: The carboxylate group can be introduced through an esterification reaction using ethyl alcohol and a suitable acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-hydroxy-5-methoxy-2-methyl-7-[(propan-2-ylamino)methyl]-1-benzofuran-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Ester Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 6-chloro-4-hydroxy-5-methoxy-2-methyl-7-[(propan-2-ylamino)methyl]-1-benzofuran-3-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can also be used as a probe to study biological pathways and interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its unique structure may offer advantages in terms of selectivity and potency.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its stability and solubility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-hydroxy-5-methoxy-2-methyl-7-[(propan-2-ylamino)methyl]-1-benzofuran-3-carboxylate;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 6-chloro-4-hydroxy-5-methoxy-2-methyl-7-[(propan-2-ylamino)methyl]-1-benzofuran-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 6-chloro-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the isopropylamino methyl group, which may affect its biological activity and solubility.
Ethyl 6-chloro-4-hydroxy-5-methoxy-2-methyl-7-[(methylamino)methyl]-1-benzofuran-3-carboxylate: Contains a methylamino group instead of an isopropylamino group, which may influence its interaction with biological targets.
Ethyl 6-chloro-4-hydroxy-5-methoxy-2-methyl-7-[(ethylamino)methyl]-1-benzofuran-3-carboxylate: Contains an ethylamino group, which may alter its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 6-chloro-4-hydroxy-5-methoxy-2-methyl-7-[(propan-2-ylamino)methyl]-1-benzofuran-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5.ClH/c1-6-23-17(21)11-9(4)24-15-10(7-19-8(2)3)13(18)16(22-5)14(20)12(11)15;/h8,19-20H,6-7H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFDQCBMJFXLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C(=C(C(=C12)O)OC)Cl)CNC(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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